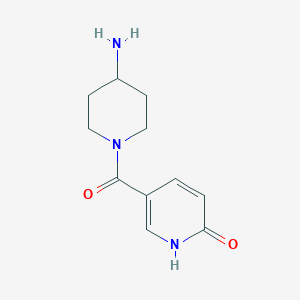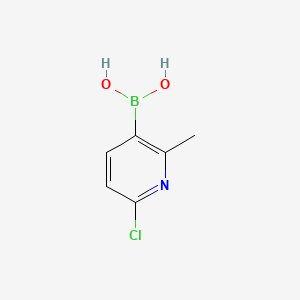
6-Chloro-2-methylpyridine-3-boronic acid
Overview
Description
6-Chloro-2-methylpyridine-3-boronic acid is a chemical compound with the molecular formula C6H7BClNO2 and a molecular weight of 171.39 g/mol . It is also known by other names such as 6-chloro-2-methylpyridin-3-yl boronic acid and b-6-chloro-2-methyl-3-pyridinyl-boronic acid .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-methylpyridine-3-boronic acid can be represented by the SMILES stringB(C1=C(N=C(C=C1)Cl)C)(O)O . The InChI key for this compound is WEKRUIAZOLIAOG-UHFFFAOYSA-N . Chemical Reactions Analysis
6-Chloro-2-methylpyridine-3-boronic acid can be used to prepare biologically significant 3-arylcoumarins by reacting with 3-chlorocoumarin through Suzuki reaction . It can also serve as a substrate in the synthesis of 11-(pyridinylphenyl)steroid with progesterone agonist/antagonist profile .Physical And Chemical Properties Analysis
6-Chloro-2-methylpyridine-3-boronic acid is a solid substance . It has a melting point range of 154°C to 156°C .Scientific Research Applications
Electrochemical Oxidation and Synthesis
Electrochemical Oxidation
6-Chloro-2-methylpyridine-3-boronic acid plays a role in electrochemical oxidation processes. Research has shown its involvement in direct electron transfer reactions on boron-doped diamond surfaces, potentially useful in electroorganic synthesis and wastewater treatment (Iniesta, Michaud, Panizza, & Comninellis, 2001).
Synthesis of Diazino-fused Systems
This compound is instrumental in the Suzuki coupling of certain diazines, facilitating the synthesis of indole and cinnoline derivatives, highlighting its utility in complex organic syntheses (Tapolcsányi et al., 2002).
Chemical Sensing and Recognition
Fluorescent Chemosensors
Boronic acid, a component of 6-Chloro-2-methylpyridine-3-boronic acid, is significant in developing fluorescent chemosensors for detecting biological substances. Its interaction with diols forms a basis for probing carbohydrates and bioactive substances, demonstrating its potential in disease prevention, diagnosis, and treatment (Huang et al., 2012).
NMR-Based Diol Recognition
The boronic acid component is also used in fluorinated boronic acid-appended bipyridinium salts for detecting and differentiating diol-containing analytes through (19)F NMR spectroscopy. This application emphasizes its role in biochemical and pharmaceutical research (Axthelm et al., 2015).
Catalysis and Reaction Mechanisms
- Boronic Acid-Catalyzed Reactions: Boronic acids, including those in 6-Chloro-2-methylpyridine-3-boronic acid, are pivotal in catalyzing a variety of organic reactions. They enable reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals, showcasing their versatility in organic chemistry (Hashimoto, Gálvez, & Maruoka, 2015).
Other Applications
Boronic Acid in Metal Ion Sensing
Boronic acids are employed in metal ion sensing and as sensitizers for phototherapy, indicating their broader applications in chemical sensing and medical research (Ndung’u et al., 2022).
Role in Boron Detection Methods
The compound's boronic acid component is crucial in methods for boron detection, such as spectrophotometric determination. This demonstrates its importance in analytical chemistry and environmental monitoring (Oshima, Fujimoto, Motomizu, & Tǒei, 1982).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
properties
IUPAC Name |
(6-chloro-2-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKRUIAZOLIAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657052 | |
| Record name | (6-Chloro-2-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methylpyridine-3-boronic acid | |
CAS RN |
913836-15-4 | |
| Record name | (6-Chloro-2-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-2-methylpyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



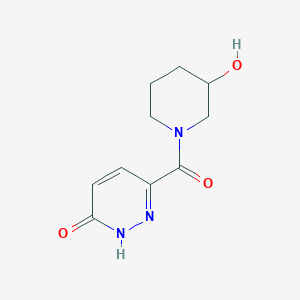
![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)
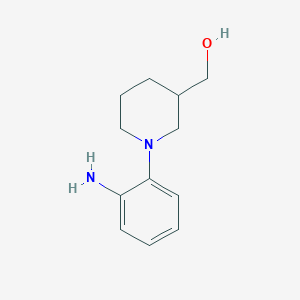
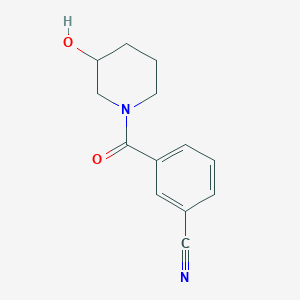
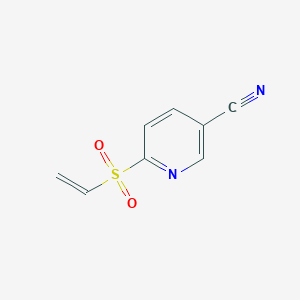


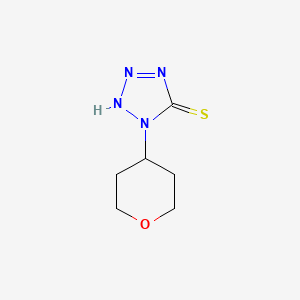


amine](/img/structure/B1486593.png)
